molecular formula C3H3NO3 B1638220 N,N-diformylformamide

N,N-diformylformamide

Cat. No.: B1638220
M. Wt: 101.06 g/mol
InChI Key: PFBAGGWJGZAGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diformylformamide is a substituted formamide characterized by two formyl (-CHO) groups attached to the nitrogen atom. Its molecular formula is C₃H₃NO₃ (molecular weight: 101.06 g/mol), distinguishing it from simpler formamides like N,N-dimethylformamide (DMF). Structurally, the electron-withdrawing formyl groups enhance polarity and reactivity compared to alkyl-substituted analogs. While specific applications of this compound are less documented, its synthesis via photo-oxidation of oxazole derivatives (e.g., P6 molecule) suggests utility in oxidation and formylation reactions .

Properties

Molecular Formula

C3H3NO3

Molecular Weight

101.06 g/mol

IUPAC Name

N,N-diformylformamide

InChI

InChI=1S/C3H3NO3/c5-1-4(2-6)3-7/h1-3H

InChI Key

PFBAGGWJGZAGCG-UHFFFAOYSA-N

SMILES

C(=O)N(C=O)C=O

Canonical SMILES

C(=O)N(C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between N,N-diformylformamide and related compounds:

Compound Molecular Formula Molecular Weight Substituents Polarity Key Features
This compound C₃H₃NO₃ 101.06 Two formyl groups High High reactivity due to electron-withdrawing groups; potential formylation agent
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 Two methyl groups Moderate Versatile solvent and reagent in organic synthesis (e.g., Vilsmeier-Haack reactions)
N,N-Dibutylformamide C₉H₁₉NO 157.25 Two butyl groups Low Non-polar solvent; used in specialty organic synthesis
N,N-Diphenylformamide C₁₃H₁₁NO 197.23 Two phenyl groups Low Aromatic applications; potential use in polymer industries

Reactivity and Functional Roles

  • This compound : The dual formyl groups increase electrophilicity, making it a candidate for formylation or cyclization reactions. Its synthesis via oxazole photo-oxidation highlights its role in generating oxygen-rich products .
  • DMF: Acts as a carbon, nitrogen, or oxygen donor in reactions like amidation, carbonylation, and cyanation. Its methyl groups stabilize intermediates in cross-dehydrogenative coupling (CDC) reactions .
  • N,N-Dibutylformamide: Bulky butyl groups reduce polarity, favoring non-polar solvent applications. Limited reactivity compared to DMF .
  • N,N-Diphenylformamide : Phenyl groups confer aromatic stability, suitable for reactions requiring π-π interactions or extended conjugation .

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